molecular formula C12H22ClN B1640146 2-(1-Cyclohexen-1-YL)-N-(cyclopropylmethyl)-1-ethanamine hydrochloride CAS No. 1048640-45-4

2-(1-Cyclohexen-1-YL)-N-(cyclopropylmethyl)-1-ethanamine hydrochloride

Cat. No. B1640146
CAS RN: 1048640-45-4
M. Wt: 215.76 g/mol
InChI Key: KFUKVIGBXKOZGH-UHFFFAOYSA-N
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Description

2-(1-Cyclohexen-1-yl)-N-(cyclopropylmethyl)-1-ethanamine hydrochloride (2-CPME-HCl) is a cyclic amine hydrochloride salt that is used in various scientific research applications. 2-CPME-HCl is a versatile compound that can be used in a variety of experiments, including synthesis, biochemical and physiological studies, and drug development. It has been used in a variety of research studies, including those related to drug metabolism, drug delivery, and pharmacology.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Crystal Structures of β-Oligopeptides : Research by Abele, Seiler, and Seebach (1999) detailed the synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid. They explored the structural characteristics, including hydrogen-bonded rings and conformational stability, which are key for understanding peptide mimicry and designing novel bioactive compounds (Abele, Seiler, & Seebach, 1999).

  • Reaction Pathways in Organic Synthesis : Nakamura, Hirai, and Nakamura (2003) examined the Simmons-Smith cyclopropanation reaction, revealing insights into the mechanism and efficiency of metal carbenoid-induced cyclopropanation, a crucial reaction for the synthesis of various cyclopropane-containing compounds, including those with potential medicinal applications (Nakamura, Hirai, & Nakamura, 2003).

Medicinal Chemistry and Biological Activities

  • Antibacterial and Antifungal Activities : A study by Rajeswari and Santhi (2019) on novel imines of tryptamine, including N-cyclohexylidene derivatives, showed significant antimicrobial activity, indicating the potential of cyclohexene and related structures in developing new antimicrobial agents (Rajeswari & Santhi, 2019).

  • DNA Binding and Cytotoxicity : Kumar et al. (2012) investigated Cu(II) complexes of tridentate ligands, showcasing their DNA-binding capabilities and providing a foundation for the development of novel therapeutic agents with potential applications in cancer treatment and genetic research (Kumar et al., 2012).

Materials Science

  • Plasticizer Exposure Assessment : Silva et al. (2013) studied the environmental exposure to 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), highlighting the importance of understanding the health implications of plasticizers and their metabolites in humans, which is relevant for evaluating the safety of chemical compounds used in material production (Silva et al., 2013).

properties

IUPAC Name

2-(cyclohexen-1-yl)-N-(cyclopropylmethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N.ClH/c1-2-4-11(5-3-1)8-9-13-10-12-6-7-12;/h4,12-13H,1-3,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUKVIGBXKOZGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNCC2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Cyclohexen-1-YL)-N-(cyclopropylmethyl)-1-ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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